molecular formula C15H13ClO2S B1327059 2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid CAS No. 1142202-47-8

2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid

Cat. No.: B1327059
CAS No.: 1142202-47-8
M. Wt: 292.8 g/mol
InChI Key: ABQLOSNPFIOJBR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid typically involves the reaction of 4-chlorophenylethyl bromide with thiobenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed:

Scientific Research Applications

2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

  • 2-{[2-(4-Bromophenyl)ethyl]thio}benzoic acid
  • 2-{[2-(4-Methylphenyl)ethyl]thio}benzoic acid
  • 2-{[2-(4-Fluorophenyl)ethyl]thio}benzoic acid

Comparison: Compared to its analogs, 2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid exhibits unique properties due to the presence of the chlorine atom, which influences its reactivity and interaction with biological targets. The chlorine substituent enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)ethylsulfanyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2S/c16-12-7-5-11(6-8-12)9-10-19-14-4-2-1-3-13(14)15(17)18/h1-8H,9-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQLOSNPFIOJBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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